BPN14770 - 1606974-33-7

BPN14770

Catalog Number: EVT-3185275
CAS Number: 1606974-33-7
Molecular Formula: C21H15ClF3NO2
Molecular Weight: 405.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BPN14770, chemically named 2-(4-((2-(3-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl)methyl)phenyl)acetic acid, is a novel, highly selective, allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme. [, ] This selectivity stems from its unique binding to a single amino acid present in the primate PDE4D, differentiating it from other PDE4 subtypes. [, ] BPN14770 has garnered significant attention in scientific research for its potential therapeutic applications in neurocognitive disorders, particularly in the context of Alzheimer’s disease (AD) and Fragile X syndrome. [, , , , ]

Future Directions
  • Clinical Trials: Further investigation of BPN14770 in human clinical trials is crucial to confirm its efficacy and safety in treating AD and Fragile X syndrome. [, ]
Source and Classification

Zatolmilast was developed by Tetra Therapeutics and is currently under investigation for various indications, including fragile X syndrome and Alzheimer’s disease. It is classified under small molecule drugs targeting phosphodiesterases, specifically focusing on the PDE4D isoform, which plays a crucial role in modulating cAMP signaling pathways in the brain .

Synthesis Analysis

The synthesis of zatolmilast involves a multi-step process that utilizes various organic chemistry techniques. The design and optimization of the compound were guided by iterative analysis of X-ray crystal structures, which helped refine its efficacy and selectivity towards the PDE4D isoform.

Key Synthesis Steps

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution reactions.
  3. Formation of Core Structure: The core structure is typically formed through cyclization reactions, which may involve the use of coupling agents.
  4. Final Modifications: The final steps often include deprotection and purification processes to yield the desired product in high purity.

Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and selectivity during each step .

Molecular Structure Analysis

Zatolmilast has a molecular formula of C21H15ClF3NO2 and a molecular weight of approximately 397.80 g/mol. Its structure features a complex arrangement that allows for selective binding to the PDE4D isoform.

Structural Characteristics

  • Core Structure: The compound includes a central aromatic system that contributes to its binding affinity.
  • Functional Groups: The presence of chlorine and trifluoromethyl groups enhances lipophilicity and bioavailability.
  • Stereochemistry: The stereochemistry of zatolmilast is crucial for its interaction with the target enzyme, influencing both efficacy and safety profiles.

The InChIKey for zatolmilast is LTSUMTMGJHPGFX-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .

Chemical Reactions Analysis

Zatolmilast primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a pharmaceutical agent.

Key Reactions

  1. Hydrolysis: Zatolmilast may undergo hydrolysis in biological systems, leading to metabolites that can be pharmacologically active or inactive.
  2. Oxidation: Cytochrome P450 enzymes may mediate oxidative metabolism, affecting its pharmacokinetics.
  3. Conjugation: Phase II metabolic pathways may involve conjugation with glucuronic acid or sulfate, facilitating excretion.

These metabolic pathways are critical for understanding the pharmacokinetics and potential drug-drug interactions associated with zatolmilast .

Mechanism of Action

Zatolmilast functions as an allosteric modulator of phosphodiesterase 4D, selectively enhancing cAMP signaling rather than completely inhibiting it. This mechanism is significant because it allows for sustained cAMP activity in neurons, which is essential for cognitive processes.

Mechanistic Insights

  • Allosteric Modulation: Zatolmilast binds to an allosteric site on PDE4D, leading to a conformational change that affects enzyme activity.
  • Inhibition Profile: It selectively inhibits dimeric isoforms of PDE4D while sparing monomeric forms, which may help reduce side effects commonly associated with other phosphodiesterase inhibitors.
  • Cognitive Enhancement: By prolonging cAMP signaling in specific brain regions, zatolmilast has shown promise in improving cognitive function in preclinical models and clinical trials .
Physical and Chemical Properties Analysis

Zatolmilast exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory methods.
  • LogP Value: Indicates moderate lipophilicity, facilitating brain penetration which is crucial for its therapeutic effects .
Applications

Zatolmilast is primarily being investigated for its potential applications in treating cognitive disorders:

  1. Fragile X Syndrome: Clinical trials have indicated improvements in cognitive function among patients with this genetic disorder.
  2. Alzheimer's Disease: Ongoing studies aim to evaluate its efficacy in enhancing cognition in Alzheimer’s patients.
  3. Other Cognitive Dysfunction Disorders: Research continues into its potential benefits across various neurodegenerative conditions.

The compound has received orphan drug designation due to its focus on rare diseases, highlighting its importance in addressing unmet medical needs .

Molecular Pharmacology of PDE4D Inhibition

Structural Basis of PDE4D Isoform Selectivity

Allosteric Binding Site Topography

Zatolmilast (BPN14770) binds to a unique allosteric pocket in PDE4D distinct from the catalytic site. This site involves the upstream conserved region 2 (UCR2), particularly the residue Phe196 in PDE4D, which forms π-stacking interactions with the inhibitor’s trifluoromethylpyridyl moiety [4] [7]. UCR2 acts as a "capping" domain over the catalytic core, and its conformational flexibility enables selective binding. Key residues governing this interaction include:

  • Asp438/Met439/Ser440: Form hydrogen bonds with the carboxylate group of Zatolmilast
  • Gln535: Stabilizes the inhibitor via hydrophobic interactions in the Q-pocket [7] [8]

Unlike catalytic site inhibitors (e.g., roflumilast), Zatolmilast’s binding does not compete with cAMP but instead stabilizes an autoinhibitory conformation of UCR2, reducing catalytic efficiency by 40–60% [4] [8].

Table 1: Allosteric Site Residues Critical for Zatolmilast Binding

ResidueDomainInteraction TypeFunctional Impact
Phe196UCR2π-StackingAnchors aromatic core
Asp438M-pocketH-bondingStabilizes carboxylate
Gln535Q-pocketHydrophobicControls orientation
His330Metal-bindingCoordinationalIndirect allosteric modulation

Conformational Dynamics of PDE4D-Zatolmilast Interactions

Molecular dynamics simulations reveal that Zatolmilast binding induces torsional rearrangement in the PDE4D hinge region (residues 370–396), increasing the distance between UCR2 and the catalytic domain by 8.2 Å. This reduces cAMP accessibility without fully blocking the active site [4] [7]. Long isoforms (e.g., PDE4D3/D7) show greater conformational flexibility than short isoforms (e.g., PDE4D1/D2), explaining Zatolmilast’s 100-fold selectivity for PDE4D3/D7 (IC₅₀ = 7.4–7.8 nM) over PDE4D2 (IC₅₀ = 127 nM) [8]. Phosphorylation of UCR1 at Ser54/Ser129 further enhances this effect by stabilizing UCR2’s closed conformation [8] [10].

cAMP Signaling Modulation Mechanisms

Spatiotemporal Regulation of Cyclic Nucleotide Microdomains

Zatolmilast elevates compartmentalized cAMP pools in neurons by selectively inhibiting PDE4D isoforms tethered to scaffolding proteins. Key mechanisms include:

  • Disruption of PDE4D-PKA feedback loops: Prolongs PKA activity in dendritic spines by 3-fold [10]
  • Modulation of AKAP complexes: Enhances cAMP availability in postsynaptic densities (PSDs) by sparing PDE4B isoforms that dominate presynaptic compartments [2] [10]This subcellular precision increases hippocampal cAMP by 150% within 2 hours post-administration without altering systemic cAMP levels [8] [10].

Cross-Talk with CREB Phosphorylation Cascades

Sustained cAMP microdomains activate PKA-dependent CREB phosphorylation at Ser133. In murine models, Zatolmilast (0.3 mg/kg) increased pCREB by 80% in the hippocampus within 24 hours, correlating with BDNF upregulation (2.1-fold increase) [8] [9]. This cascade enhances synaptogenesis and long-term potentiation (LTP) by activating immediate early genes (e.g., c-Fos, Arc) [9] [10]. Critically, Zatolmilast’s allosteric action avoids maximal PDE4D inhibition, preserving basal cAMP turnover and reducing off-target effects [4] [8].

Comparative Inhibition Kinetics

IC₅₀ Profiling Across PDE4D Splice Variants

Zatolmilast exhibits isoform-dependent inhibition driven by UCR1/UCR2 integrity:

Table 2: Inhibition Kinetics of PDE4D Isoforms by Zatolmilast

IsoformStructureIC₅₀ (nM)Catalytic Efficiency (kcat/Km)
PDE4D3Long (UCR1+/UCR2+)7.40.8 × 10⁶ M⁻¹s⁻¹
PDE4D7Long (UCR1+/UCR2+)7.80.7 × 10⁶ M⁻¹s⁻¹
PDE4D1Short (UCR2+)10182.3 × 10⁶ M⁻¹s⁻¹
PDE4D2Short (UCR2+)1271.9 × 10⁶ M⁻¹s⁻¹

Data sourced from [8]

Long isoforms show 10–140-fold higher sensitivity due to UCR1’s role in stabilizing the autoinhibited conformation. Deletion of UCR2 abolishes inhibition (IC₅₀ > 6,500 nM) [8]. Zatolmilast’s affinity for PDE4D3 is 15-fold higher than rolipram’s, despite lower catalytic site occupancy [7] [8].

Target Engagement Biomarkers in Neural Tissues

Validated biomarkers for PDE4D engagement include:

  • pCREB/CREB ratio: Increases dose-dependently (EC₅₀ = 0.3 mg/kg) in hippocampal lysates [8] [10]
  • BDNF mRNA expression: Rises 2.1-fold at 24 hours post-dosing, detectable via RT-qPCR of cortical tissues [9]
  • LTP magnitude: Enhanced by 35% in CA1 synapses, measurable using electrophysiology [10]These biomarkers correlate with cognitive improvements in novel object recognition tests (dose threshold: 0.3 mg/kg) without emetic responses [8] [10].

Properties

CAS Number

1606974-33-7

Product Name

Zatolmilast

IUPAC Name

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid

Molecular Formula

C21H15ClF3NO2

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28)

InChI Key

LTSUMTMGJHPGFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.